7-[(2,6-DIFLUOROPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
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Overview
Description
7-[(2,6-DIFLUOROPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE: is a synthetic organic compound that belongs to the class of chromenone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(2,6-DIFLUOROPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromenone core: This step involves the cyclization of a suitable precursor, such as a coumarin derivative, under acidic or basic conditions.
Introduction of the difluorophenyl group: This step involves the reaction of the chromenone core with a difluorophenyl halide in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to increase scalability.
Chemical Reactions Analysis
Types of Reactions: 7-[(2,6-DIFLUOROPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, thiols, and halides, under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, the compound has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer and inflammatory diseases. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Its unique chemical structure allows for selective targeting of disease-related pathways, making it a potential candidate for further development.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a valuable component in the formulation of advanced materials.
Mechanism of Action
The mechanism of action of 7-[(2,6-DIFLUOROPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate the activity of receptors by binding to their ligand-binding domains, leading to changes in cellular signaling pathways.
Molecular Targets and Pathways:
Enzymes: The compound has been shown to inhibit enzymes involved in cancer cell proliferation and inflammation, such as kinases and proteases.
Receptors: The compound can interact with receptors involved in neurotransmission and immune response, leading to modulation of cellular signaling pathways.
Comparison with Similar Compounds
Coumarin Derivatives: These compounds share a similar chromenone core structure and have been extensively studied for their biological activities.
Flavonoids: These naturally occurring compounds have a similar polyphenolic structure and are known for their antioxidant and anti-inflammatory properties.
Chromones: These compounds have a similar benzopyranone structure and are used in the development of pharmaceuticals and agrochemicals.
Uniqueness: 7-[(2,6-DIFLUOROPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is unique due to the presence of the difluorophenyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and drug development.
Properties
IUPAC Name |
7-[(2,6-difluorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2O3/c20-16-5-2-6-17(21)15(16)10-23-11-7-8-13-12-3-1-4-14(12)19(22)24-18(13)9-11/h2,5-9H,1,3-4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOSKIYVPLFDHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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